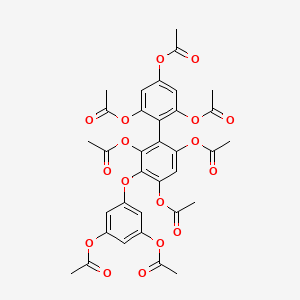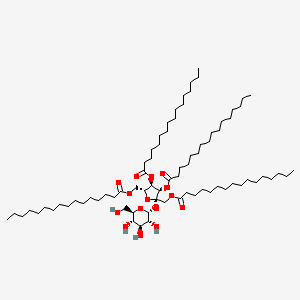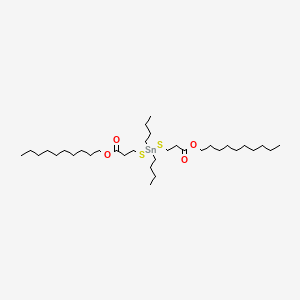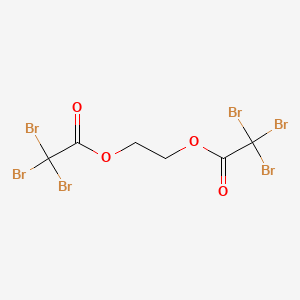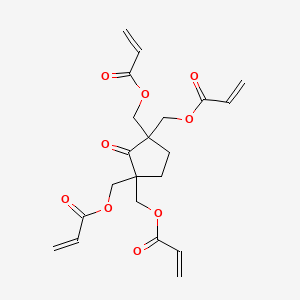
(2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate is a complex organic compound with the molecular formula C21H24O9 . This compound is known for its unique structure, which includes multiple acrylate groups attached to a cyclopentane ring. It is used in various scientific and industrial applications due to its reactive nature and ability to form polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate typically involves the reaction of cyclopentanone with acrylate derivatives under controlled conditions. The process begins with the formation of intermediate compounds, which are then subjected to further reactions to introduce the acrylate groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate undergoes several types of chemical reactions, including:
Polymerization: The acrylate groups in the compound make it highly reactive towards polymerization reactions, forming cross-linked polymer networks.
Substitution: The compound can undergo substitution reactions where the acrylate groups are replaced by other functional groups.
Addition: The double bonds in the acrylate groups can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include radical initiators for polymerization, nucleophiles for substitution reactions, and electrophiles for addition reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include cross-linked polymers, substituted acrylates, and addition products with various functional groups. These products have diverse applications in materials science and industrial processes.
Aplicaciones Científicas De Investigación
(2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate is used in a wide range of scientific research applications, including:
Chemistry: The compound is used as a monomer in the synthesis of advanced polymeric materials with unique properties.
Biology: It is employed in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: The compound’s reactivity is harnessed in the design of novel therapeutic agents and diagnostic tools.
Mecanismo De Acción
The mechanism of action of (2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate involves its ability to form covalent bonds with other molecules through its acrylate groups. This reactivity allows it to participate in polymerization and cross-linking reactions, leading to the formation of stable polymer networks. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate include:
- Tetrakisacrylic acid (2-oxocyclopentane-1,1,3,3-tetryl)tetrakismethylene ester
- Cyclopentanone derivatives with multiple acrylate groups
- Polyfunctional acrylates used in polymer synthesis
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows for the formation of highly cross-linked polymer networks. This property makes it particularly valuable in applications requiring materials with high mechanical strength and chemical resistance.
Propiedades
Número CAS |
38582-34-2 |
|---|---|
Fórmula molecular |
C21H24O9 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
[2-oxo-1,3,3-tris(prop-2-enoyloxymethyl)cyclopentyl]methyl prop-2-enoate |
InChI |
InChI=1S/C21H24O9/c1-5-15(22)27-11-20(12-28-16(23)6-2)9-10-21(19(20)26,13-29-17(24)7-3)14-30-18(25)8-4/h5-8H,1-4,9-14H2 |
Clave InChI |
ZYPHDVCHZLZXRM-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCC1(CCC(C1=O)(COC(=O)C=C)COC(=O)C=C)COC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B12684300.png)
![1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate](/img/structure/B12684303.png)
